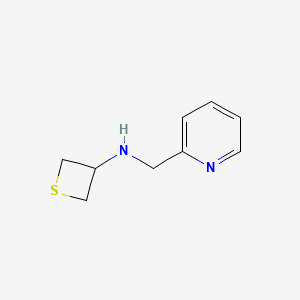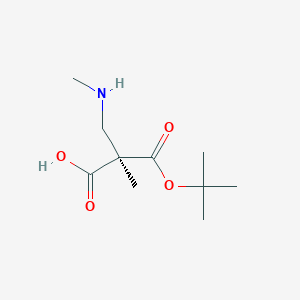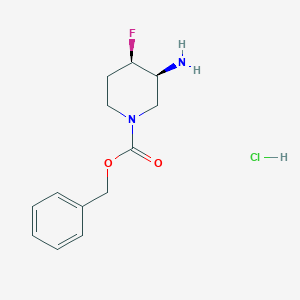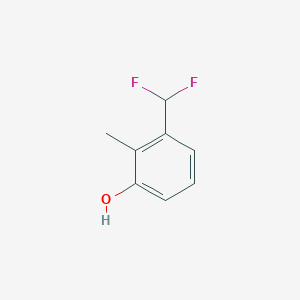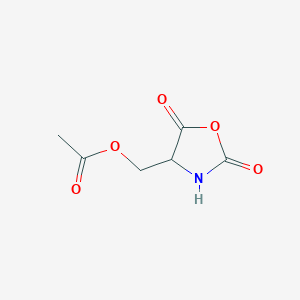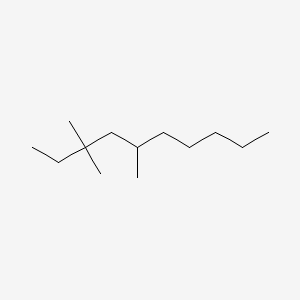![molecular formula C8H14O2S B12957057 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide CAS No. 87947-24-8](/img/structure/B12957057.png)
3-Thiabicyclo[3.3.1]nonane 3,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiabicyclo[3.3.1]nonane 3,3-dioxide is a bicyclic organic compound that features a sulfur atom within its structure. This compound is part of a broader class of bicyclo[3.3.1]nonanes, which are known for their unique chemical properties and potential applications in various fields. The presence of the sulfur atom and the dioxide functional group imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide typically involves the reaction of sulfur dichloride or sulfuryl chloride with 1,5-cyclooctadiene. This reaction proceeds through an electrophilic addition mechanism, where the sulfur-containing reagent adds across the double bonds of the cyclooctadiene to form the bicyclic structure . The reaction conditions often include the use of solvents like acetonitrile and water, and the reaction is carried out at room temperature to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Thiabicyclo[3.3.1]nonane 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like azides and cyanides are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Azide and cyanide derivatives.
Scientific Research Applications
3-Thiabicyclo[3.3.1]nonane 3,3-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfur atom and the dioxide functional group. The sulfur atom can form episulfonium intermediates, which are highly reactive and can be captured by nucleophiles . This reactivity is harnessed in synthetic applications to form complex molecules.
Comparison with Similar Compounds
Similar Compounds
9-Thiabicyclo[3.3.1]nonane 9,9-dioxide: Similar structure but with different substitution patterns.
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Contains chlorine atoms, which impart different reactivity.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains additional sulfur atoms, leading to different chemical properties.
Uniqueness
3-Thiabicyclo[3.3.1]nonane 3,3-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functional group. This imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
CAS No. |
87947-24-8 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
3λ6-thiabicyclo[3.3.1]nonane 3,3-dioxide |
InChI |
InChI=1S/C8H14O2S/c9-11(10)5-7-2-1-3-8(4-7)6-11/h7-8H,1-6H2 |
InChI Key |
JDVVJUFZDNQVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


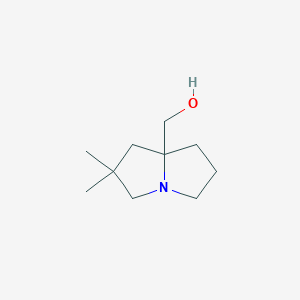
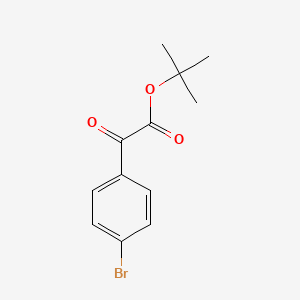
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
![2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B12956994.png)
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
